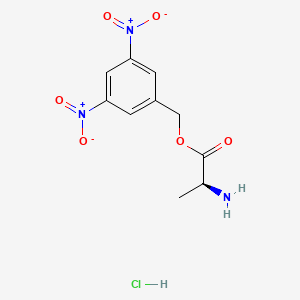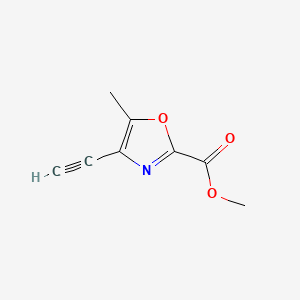
methyl 4-bromo-5-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate (MBMI) is a synthetic compound with a wide range of applications in scientific research. MBMI has been used in the fields of biochemistry, physiology and pharmacology, among others, and has been the subject of numerous studies due to its unique properties.
Applications De Recherche Scientifique
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the effects of various compounds on cellular processes. In physiology, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and other substances on the body. In pharmacology, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various drugs on the brain.
Mécanisme D'action
The exact mechanism of action of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate is not fully understood. However, it is believed that this compound acts as an agonist at certain serotonin receptors, which leads to a decrease in serotonin levels in the brain. This decrease in serotonin levels is thought to be responsible for the effects of this compound on the body and brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has a number of effects on the body and brain, including an increase in serotonin levels, an increase in dopamine levels, an increase in norepinephrine levels, an increase in glutamate levels, and an increase in GABA levels. Additionally, this compound has been shown to have an antidepressant effect, as well as a sedative effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of methyl 4-bromo-5-methyl-1H-indole-2-carboxylate in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and is relatively inexpensive compared to other compounds. Additionally, this compound is relatively stable, and is not easily degraded by light or heat. However, there are also a number of limitations to the use of this compound in laboratory experiments. This compound is not water soluble, which can make it difficult to use in certain experiments. Additionally, this compound is not very soluble in organic solvents, which can also make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for methyl 4-bromo-5-methyl-1H-indole-2-carboxylate are numerous. One potential direction is the development of new synthetic methods for the production of this compound, which could potentially lead to more efficient and cost-effective production of the compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs that utilize the compound’s unique properties. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases and disorders. Finally, further research into the advantages and limitations of this compound for laboratory experiments could lead to the development of new methods for using the compound in various experiments.
Méthodes De Synthèse
Methyl 4-bromo-5-methyl-1H-indole-2-carboxylate can be synthesized using a number of different methods. One of the most commonly used methods involves the reaction of 4-bromo-5-methyl-1H-indole-2-carboxylic acid and methyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of around 100°C for several hours. This method yields a product that is approximately 90% pure.
Propriétés
IUPAC Name |
methyl 4-bromo-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-4-8-7(10(6)12)5-9(13-8)11(14)15-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWWGQZOUPUHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)



![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

